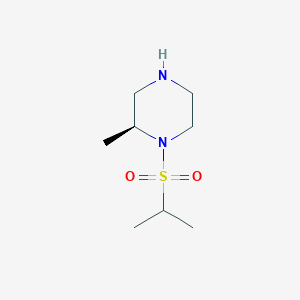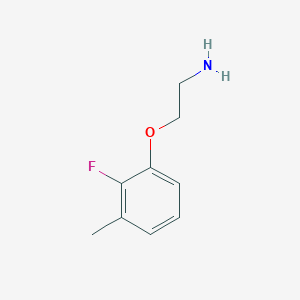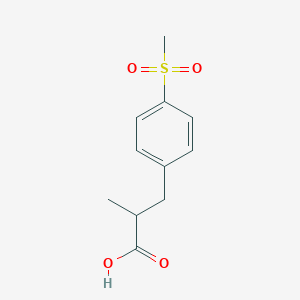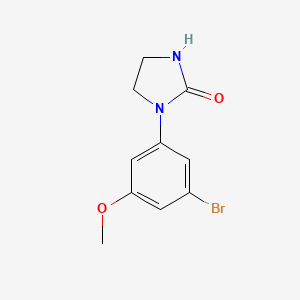
3-(Difluoromethyl)pyridine-2-carboxylic acid
Vue d'ensemble
Description
“3-(Difluoromethyl)pyridine-2-carboxylic acid” is a chemical compound that is used commercially as an intermediate to several fungicides . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of “this compound” involves unique routes that rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . Then, it is treated with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The molecular structure of “this compound” is C7H5F2NO2 . The compound consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine . The resulting ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Applications De Recherche Scientifique
Extraction and Separation Techniques
Research on pyridine carboxylic acids, closely related to 3-(Difluoromethyl)pyridine-2-carboxylic acid, has shown their importance in extraction and separation techniques. Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with various diluents, revealing insights into the efficiency of extraction processes in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009). Similarly, Datta and Kumar (2014) conducted an equilibrium study on the reactive extraction of pyridine-2-carboxylic acid using nontoxic extractant and diluent systems, providing valuable data on minimizing toxicity in carboxylic acid extraction from fermentation broth (Datta & Kumar, 2014).
Functionalization and Synthesis
The functionalization of related pyridine derivatives has been a key area of research. Schlosser and Marull (2003) demonstrated the selective metalation and subsequent carboxylation of trifluoromethyl-substituted pyridines, offering a pathway to various pyridinecarboxylic acids (Schlosser & Marull, 2003). Santos et al. (2020) developed a method for the functionalization of 3-(difluoromethyl)pyridine, expanding the range of possible derivatives for this compound (Santos et al., 2020).
Molecular Characterization and Properties
The molecular characterization of pyridine carboxylic acids and their derivatives has been extensively studied. Tamer et al. (2018) conducted spectroscopic and DFT calculations on pyridine-2-carboxylic acid, providing insights into its antimicrobial activities and DNA interactions (Tamer et al., 2018). Vural (2016) performed experimental and computational studies on 4-(Trifluoromethyl)pyridine-2-carboxylic acid, revealing important data on its vibrational spectrum and NLO properties (Vural, 2016).
Metal-Organic Frameworks and Coordination Polymers
The use of pyridine carboxylic acids in metal-organic frameworks (MOFs) and coordination polymers is an emerging field. Cui et al. (2016) synthesized new metal-organic frameworks with pyridine-3,5-bis(phenyl-4-carboxylate) and lanthanide metal salts, demonstrating selective and hysteretic sorption of CO2 (Cui et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been reported to act as succinate dehydrogenase inhibitors , suggesting that this compound might have a similar target.
Mode of Action
Based on its structural similarity to other compounds, it is plausible that it interacts with its target by forming a covalent bond, leading to inhibition of the target’s function .
Biochemical Pathways
If it acts as a succinate dehydrogenase inhibitor like its structurally similar compounds, it would affect the citric acid cycle and mitochondrial electron transport chain, leading to disruption of energy production in cells .
Result of Action
If it acts as a succinate dehydrogenase inhibitor, it could potentially lead to disruption of energy production in cells, affecting their function and viability .
Safety and Hazards
Orientations Futures
“3-(Difluoromethyl)pyrazole-4-carboxylic acid” is a structural motif of several recently commercialized products . The evolution of 50 years SDHI optimization culminated in a CHF2 group next to the acid function being optimum for fungicidal efficacy . This suggests that “3-(Difluoromethyl)pyridine-2-carboxylic acid” and similar compounds may continue to play a significant role in the development of new fungicides.
Analyse Biochimique
Biochemical Properties
3-(Difluoromethyl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorinated structure allows it to participate in specific biochemical pathways, potentially acting as an inhibitor or activator of certain enzymes. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, leading to variations in metabolite levels and cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects are often observed, where a certain dosage level triggers significant changes in cellular behavior .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may act as a substrate or inhibitor in specific pathways, altering the flow of metabolites and affecting the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
3-(difluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)4-2-1-3-10-5(4)7(11)12/h1-3,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKFTQKVLHFVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249718 | |
| Record name | 2-Pyridinecarboxylic acid, 3-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256794-75-8 | |
| Record name | 2-Pyridinecarboxylic acid, 3-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256794-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B1406153.png)
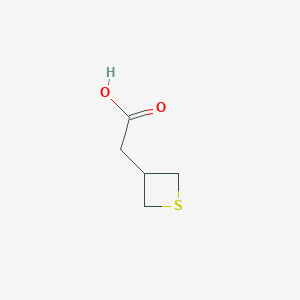


![1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride](/img/structure/B1406160.png)
![1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone](/img/structure/B1406163.png)
amine](/img/structure/B1406164.png)
